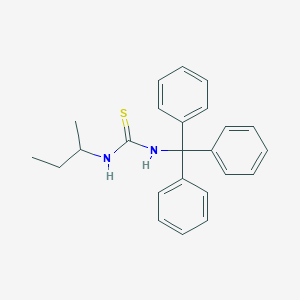

N-(仲丁基)-N'-三苯甲基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiourea derivatives, including N-(sec-butyl)-N'-tritylthiourea, involves the nucleophilic addition of amines to isothiocyanates or carbon disulfide in the presence of suitable catalysts. These methodologies facilitate the introduction of varied substituents, enabling the exploration of a wide range of chemical reactivities and properties. Notably, the synthetic approaches can significantly impact the compound's structure, thereby influencing its chemical behavior and applications (Saeed, Flörke, & Erben, 2014).

Molecular Structure Analysis

The molecular structure of thioureas, including N-(sec-butyl)-N'-tritylthiourea, plays a critical role in their chemical reactivity and interaction with biological systems. These compounds typically exhibit strong intra- and intermolecular hydrogen bonding interactions, significantly influencing their coordination properties when employed as ligands. The molecular framework also determines the compound's ability to form complexes with transition metals, which is crucial for their applications in coordination chemistry and potential biological activities (Saeed, Flörke, & Erben, 2014).

Chemical Reactions and Properties

N-(sec-butyl)-N'-tritylthiourea participates in various chemical reactions, including transformations mediated by its thiourea moiety. These reactions can lead to the formation of heterocyclic compounds, metal complexes, and other derivatives with potential biological and material applications. The versatility of thiourea derivatives in chemical syntheses underscores their significance in developing new compounds with tailored properties (Saeed, Flörke, & Erben, 2014).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. These characteristics are essential for determining the compound's suitability for specific applications, including its use in material science, pharmaceuticals, and as ligands in coordination chemistry. Understanding these properties is crucial for the compound's practical applications and for tailoring its chemical behavior for specific purposes (Saeed, Flörke, & Erben, 2014).

Chemical Properties Analysis

The chemical properties of N-(sec-butyl)-N'-tritylthiourea, such as reactivity towards various reagents, acid-base behavior, and redox characteristics, are central to its applications in synthesis and coordination chemistry. These properties are pivotal for the design of metal complexes with specific functionalities and for exploring the compound's biological activities. The chemical versatility of thiourea derivatives offers a promising avenue for interdisciplinary research in chemistry and biology (Saeed, Flörke, & Erben, 2014).

科学研究应用

脲酶抑制和抗利什曼病活性

合成并表征了一系列 N,N',N''-三取代胍及其铜(II)配合物,重点关注脲酶抑制和抗利什曼病活性。研究发现,大多数配合物表现出比其各自的胍更好的活性,其中一种化合物表现出显着的脲酶抑制效率。这突出了 N-(仲丁基)-N'-三苯甲基硫脲衍生物在脲酶抑制剂开发中的潜在用途,尽管没有直接提及特定化合物的性能,但该方法表明类似化合物在抑制脲酶和潜在的抗利什曼病努力中具有更广泛的应用 (G. Murtaza et al., 2011).

小孢子胚胎发生的增强

研究了丁醇醇,包括仲丁醇,对小麦花药培养中小孢子胚胎发生的影响。正丁醇的应用显着提高了小麦品种的胚胎产量。虽然仲丁醇的性能与对照板类似,但该研究的方法表明,操纵化学环境可以显着增强农业生物技术过程,例如小麦的胚胎产生和加倍单倍体植物的产生 (M. Soriano et al., 2008).

防污和环境影响

研究含有仲丁基的防污剂 Irgarol 1051,显示了其对海洋附着生物群落的显着影响。该研究表明,Irgarol 1051 可以显着抑制低浓度的附着生物光合活性,将群落结构改变为更耐受的物种。这表明具有仲丁基的化合物,如 N-(仲丁基)-N'-三苯甲基硫脲,在防污应用中的环境影响及其潜在的生态影响 (B. Dahl & H. Blanck, 1996).

抗菌和抗真菌效率

一项关于新型基于硫脲的非离子表面活性剂的合成、表征和多功能活动的研究突出了它们的抗菌和抗真菌效率。1-仲丁基-3-十二烷酰硫脲等化合物针对各种细菌和真菌菌株进行了测试,显示出显着的抑制生长。这证明了 N-(仲丁基)-N'-三苯甲基硫脲和类似化合物在从清洁到农业特性的应用中的潜力,突出了它们在开发新的抗菌剂中的作用 (Imdad Ullah et al., 2017).

肥料效率和环境影响

N-(正丁基)硫代磷酰三酰胺 (NBPT),一种与 N-(仲丁基)-N'-三苯甲基硫脲结构相似的化合物,因其提高尿素基肥料效率和减少其环境影响的能力而被广泛研究。NBPT 延缓了尿素在土壤中的水解,减少了氨挥发和亚硝酸盐积累。这项研究强调了化学改性剂在农业中提高肥料效率和最大程度地减少不利环境影响的重要性 (J. M. Bremner, 1990).

作用机制

安全和危害

未来方向

属性

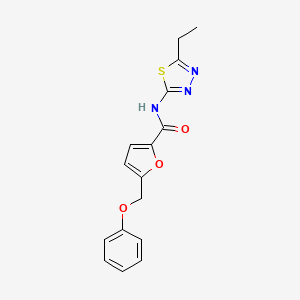

IUPAC Name |

1-butan-2-yl-3-tritylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2S/c1-3-19(2)25-23(27)26-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOHIPIIOUWOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butan-2-yl-3-tritylthiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)